molecular formula C6H5NO4 B145892 4-Nitrocatechol CAS No. 3316-09-4

4-Nitrocatechol

Cat. No. B145892
CAS RN: 3316-09-4
M. Wt: 155.11 g/mol
InChI Key: XJNPNXSISMKQEX-UHFFFAOYSA-N
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Description

4-Nitrocatechol is a member of the class of catechols that is benzene-1,2-diol substituted by a nitro group at position 4. It is the by-product of the hydroxylation of p-nitrophenol . It has a role as a lipoxygenase inhibitor and a human xenobiotic metabolite . It can be used as a catalyst and an antibacterial against intestinal bacteria .


Synthesis Analysis

4-Nitrocatechol was identified as a product of transformation of 4-nitrophenol by bacterial strain Corynebacterium sp.8/3 using direct acetylation of biodegradation samples by acetic anhydride followed by GC–MS analysis .


Molecular Structure Analysis

The molecular structure of 4-Nitrocatechol is C6H5NO4 . More detailed information about its molecular structure and spectroscopic properties at different pH levels can be found in the research paper titled "Molecular structure and spectroscopic properties of 4-nitrocatechol at different pH: UV visible, Raman, DFT and TD-DFT calculations" .


Chemical Reactions Analysis

4-Nitrocatechol is produced from the reaction of catechol with OH and NO3 radicals in the presence of NOx . This reaction produces secondary organic aerosols (SOA) with exceptionally high mass yields, reflecting the low volatility and high density of reaction products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrocatechol include a molecular weight of 155.1082 g/mol . More detailed information about its physical and chemical properties can be found in the research paper titled "Molecular structure and spectroscopic properties of 4-nitrocatechol at different pH: UV visible, Raman, DFT and TD-DFT calculations" .

Scientific Research Applications

Non-heme Iron Dioxygenases Probe

  • Scientific Field: Biochemistry
  • Application Summary: 4-Nitrocatechol has been examined as an active site probe for non-heme iron dioxygenases . It has been found to be valuable, particularly with those containing iron in the Fe(III) oxidation state .
  • Methods of Application: 4-Nitrocatechol is a strong competitive inhibitor of substrate oxygenation by protocatechuate 3,4-dioxygenase, forming a reversible complex with this enzyme, and by pyrocatechase .
  • Results or Outcomes: The number of binding sites per enzyme molecule titrated spectrophotometrically with 4-nitrocatechol agrees with results from previous studies with either the principal substrate or other analogues .

Amperometric Determination of Al(III)

  • Scientific Field: Analytical Chemistry
  • Application Summary: 4-Nitrocatechol (4ncat) is a suitable ligand for amperometric determination of Al(III) at environmental concentrations .

Formation of Colored Complexes

  • Scientific Field: Analytical Chemistry
  • Application Summary: 4-Nitrocatechol is an effective ligand for the formation of colored complexes that are attractive for analytical applications .

Lipoxygenase Inhibitor

  • Scientific Field: Biochemistry
  • Application Summary: 4-Nitrocatechol (4NC) is a known inhibitor of lipoxygenase .
  • Methods of Application: The X-ray analysis shows 4NC near iron with partial occupancy, blocking access to Fe .

Ultrafast Excited-State Proton Transfer

  • Scientific Field: Physical Chemistry
  • Application Summary: 4-Nitrocatechol has been studied for its ultrafast excited-state proton transfer . This is important for understanding the photochemistry of nitrophenols .
  • Methods of Application: The study involved experimental analysis of ultrafast electron dynamics in 4-nitrocatechol, accompanied by time-dependent quantum mechanical calculations .
  • Results or Outcomes: The results suggest that electronic triplet states are not efficiently populated upon 340 nm excitation, as efficient proton transfer occurs in the excited state on a time scale of a few picoseconds in water and tens of picoseconds in 2-propanol .

Safety And Hazards

4-Nitrocatechol should be handled with care. Avoid contact with skin and clothing. Avoid breathing vapors or mists. Do not ingest. If swallowed then seek immediate medical assistance. Ensure adequate ventilation. Wear personal protective equipment/face protection. Avoid dust formation .

properties

IUPAC Name

4-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNPNXSISMKQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10186804
Record name 4-Nitrocatechol
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Molecular Weight

155.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 4-Nitrocatechol
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Product Name

4-Nitrocatechol

CAS RN

3316-09-4
Record name 4-Nitrocatechol
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Record name 4-Nitrocatechol
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Record name 4-nitropyrocatechol
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Record name 4-NITROCATECHOL
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Record name 4-Nitrocatechol
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Melting Point

174-176 °C, 174 - 176 °C
Record name 4-Nitrocatechol
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Record name 4-Nitrocatechol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

Further, the 3,4-dialkoxyanilines of formula I are obtained according to the invention in a yield of about 70% or more of the theoretical amount calculated on pyrocatechol whereas according to a known method comprising dibenzoylation of pyrocatechol, nitration of the pyrocatechol dibenzoate, hydrolysis 4-nitropyrocatechol dibenzoate, successive introduction of alkyl groups R1 and R2 into 4-nitropyrocatechol and reduction of 3,4-dialkoxy-nitrobenzene the 3,4dialkoxyanilines of formula I are obtained in a yield of less than 50% of the theoretical amount calculated on pyrocatechol.
[Compound]
Name
3,4-dialkoxyanilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-nitropyrocatechol dibenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-chloro-4-nitro-phenol (64.44 g, 0.4 mole) and 300 ml 4M NaOH solution were refluxed with heating for 6 hours. After cooling down and filtration with vacuuming, the filtrate (crystal) was dissolved in a little warm water (60° C.). The solution was adjusted to pH 2.0 with 10% HCl and cooled down while stirring. After filtration, the filtrate was recrystallized with water to yield 4-nitro-1,2-benzenediol (52.1 g, yield rate 84%).
Quantity
64.44 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4,660
Citations
Z Finewax, JA de Gouw… - Environmental science & …, 2018 - ACS Publications
… The dominant SOA product, 4-nitrocatechol, for which an authentic … Molar yields of 4-nitrocatechol were 0.30 ± 0.03 and 0.91 ± … Formation of 4-nitrocatechol is initiated by abstraction of a …
Number of citations: 127 pubs.acs.org
V Kadiyala, JC Spain - Applied and Environmental Microbiology, 1998 - Am Soc Microbiol
… in stoichiometric amounts from PNP and 4-nitrocatechol. Experiments with extracts obtained … a hydroxylation of PNP to yield 4-nitrocatechol. 4-Nitrocatechol is subsequently oxidized to …
Number of citations: 217 journals.asm.org
CA Tyson - Journal of Biological Chemistry, 1975 - Elsevier
… ) spectra of their 4-nitrocatechol complexes are … 4-nitrocatechol-pyrocatechase complex has a maximum at the same wavelength as that of a 1:1 solution of free Fe(II) and 4-nitrocatechol …
Number of citations: 70 www.sciencedirect.com
A Fishman, Y Tao, WE Bentley… - Biotechnology and …, 2004 - Wiley Online Library
… KR1 oxidizes nitrobenzene to 4-nitrocatechol, albeit at a very … and I100S; the rate of 4-nitrocatechol formation by I100A was … I100A, and I100S produce 4-nitrocatechol via m-nitrophenol, …
Number of citations: 61 onlinelibrary.wiley.com
JP Cornard, JC Merlin - Chemical physics, 2005 - Elsevier
… The Raman and UV–visible spectra of 4-nitrocatechol and of … spectra of the two forms of 4-nitrocatechol, and has permitted to … of 4-nitrocatechol and mono-deprotonated 4-nitrocatechol. …
Number of citations: 54 www.sciencedirect.com
M Wei, JJ Zhang, H Liu, NY Zhou - Biodegradation, 2010 - Springer
… We demonstrated here that PnpA also catalyzed monooxygenation of 4-nitrocatechol (4-NC) to hydroxyquinol, probably via hydroxyquinone. It was the first time that a single-component …
Number of citations: 38 link.springer.com
AB Dalton, SA Nizkorodov - Environmental Science & Technology, 2021 - ACS Publications
… The goal of this work was to characterize the photolysis of 4-nitrocatechol (4NC) and 2,4-dinitrophenol (24DNP) in semisolid isomalt as a new type of surrogate for glassy organic …
Number of citations: 21 pubs.acs.org
D Vasudevan, AT Stone - Journal of colloid and interface science, 1998 - Elsevier
… were As a single test case, isotherms for 4-nitrocatechol and 4nitro-2-aminophenol adsorption … For this reason, 4nitrocatechol experiments were conducted at pH 6 and 4- Co.) and 50 …
Number of citations: 65 www.sciencedirect.com
D Nematollahi - Journal of the Iranian Chemical Society, 2011 - Springer
… The electrochemical oxidation of 4-nitrocatechol in aqueous media was studied using cyclic … of 4-nitrocatechol (1). We suggest that in the oxidative conversion of 4nitrocatechol (1), the …
Number of citations: 21 link.springer.com
MF Reynolds, M Costas, M Ito, DH Jo, AA Tipton… - JBIC Journal of …, 2003 - Springer
… We have observed that MndD binds the chromophoric 4-nitrocatechol (4NCH2) substrate as a dianion and cleaves it extremely slowly, in contrast to the Fe(II)-dependent enzymes …
Number of citations: 41 link.springer.com

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